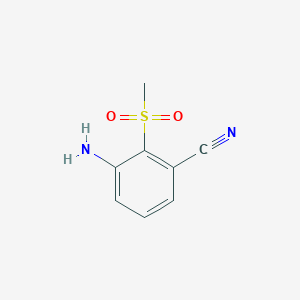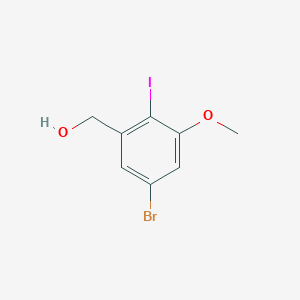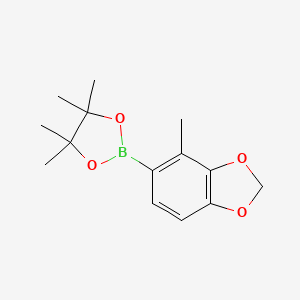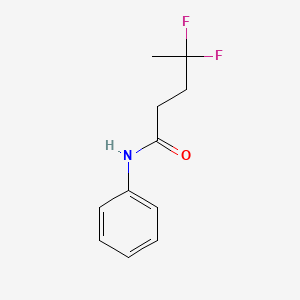![molecular formula C8H13IO B13461174 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigidity and stability. The presence of an iodine atom and a hydroxyl group in its structure makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol typically involves the iodination of bicyclo[1.1.1]pentane derivatives followed by the introduction of a propanol group. One common method includes the reaction of bicyclo[1.1.1]pentane with iodine in the presence of a suitable catalyst to form the iodinated intermediate. This intermediate is then reacted with a propanol derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce aldehydes or ketones .
Aplicaciones Científicas De Investigación
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol exerts its effects is largely dependent on its chemical structure. The iodine atom and hydroxyl group play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and covalent interactions. These interactions can modulate biochemical pathways and influence biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane
- 1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
- ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate
Uniqueness
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol is unique due to its specific combination of an iodine atom and a hydroxyl group attached to a bicyclo[1.1.1]pentane core. This structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H13IO |
|---|---|
Peso molecular |
252.09 g/mol |
Nombre IUPAC |
3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propan-1-ol |
InChI |
InChI=1S/C8H13IO/c9-8-4-7(5-8,6-8)2-1-3-10/h10H,1-6H2 |
Clave InChI |
TWVQEAXFQVSDQB-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)I)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)

amine hydrochloride](/img/structure/B13461101.png)
![tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13461106.png)
![rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13461108.png)
![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B13461117.png)
![1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)

![4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13461158.png)




